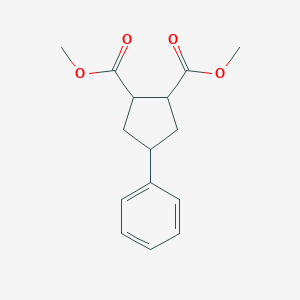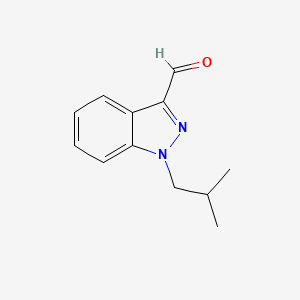
1-(2-methylpropyl)-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde is an organic compound belonging to the indazole family. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound features a 2-methylpropyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylpropylamine and an appropriate indazole precursor, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes and interactions involving indazole derivatives.
Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-1H-indazole-3-carbaldehyde depends on its interaction with molecular targets. For instance, if the compound exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The indazole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.
Comparación Con Compuestos Similares
1-(2-Methylpropyl)-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:
1H-indazole-3-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its reactivity and biological activity.
1-(2-methylpropyl)-1H-indazole: Lacks the aldehyde group, which may limit its ability to participate in certain reactions.
1-(2-methylpropyl)-1H-indazole-3-carboxylic acid: The carboxylic acid group may confer different chemical properties and biological activities compared to the aldehyde group.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-12-6-4-3-5-10(12)11(8-15)13-14/h3-6,8-9H,7H2,1-2H3 |
Clave InChI |
ZPKFUVYCFPXRCV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=CC=CC=C2C(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



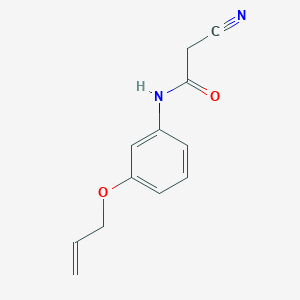
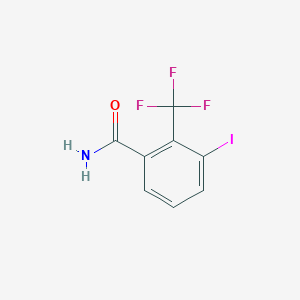
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
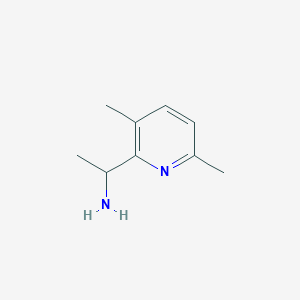
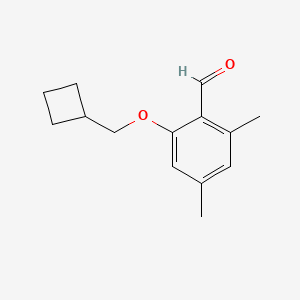

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
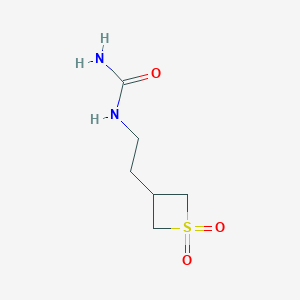

![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)


